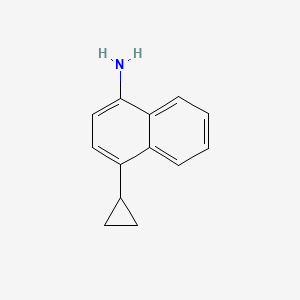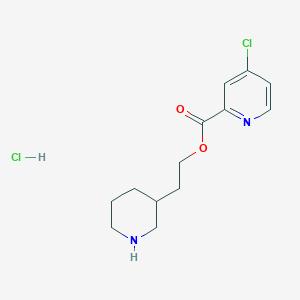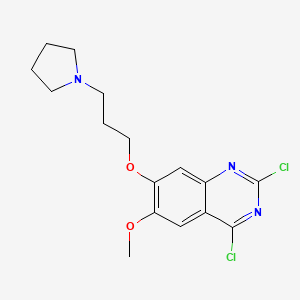
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
The quinazoline derivative under discussion has been identified as a potential agent in cancer treatment. Its structure is conducive to interfering with cellular signaling pathways that are often dysregulated in cancer cells. For instance, quinazoline derivatives have been synthesized as potential drugs with anticancer potency against bladder cancers . The presence of the dichloro-methoxyphenylamino group is significant, as similar structures have been used in treating pancreatic and prostate cancer .
Drug Design and Discovery
The pyrrolidine ring, a component of the compound, is a versatile scaffold for novel biologically active compounds. It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . This makes the compound an important subject for drug design and discovery research.
Selective Androgen Receptor Modulators (SARMs)
Compounds containing the pyrrolidine ring have been synthesized as SARMs. These are optimized to selectively target androgen receptors for therapeutic purposes, such as treating osteoporosis or muscle wasting diseases. The structural features of the compound, including the pyrrolidin-1-yl group, play a crucial role in its activity as a SARM .
Pharmacokinetic Profile Modification
The compound’s structure allows for modifications that can alter its pharmacokinetic profile. This is crucial for developing drugs with better absorption, distribution, metabolism, and excretion (ADME) properties. Researchers have synthesized derivatives to optimize these characteristics for improved therapeutic outcomes .
Antimicrobial and Antifungal Applications
Quinazoline derivatives have been explored for their antimicrobial and antifungal properties. The structural complexity and the presence of multiple functional groups provide a basis for the compound to act against various microbial and fungal strains, making it a candidate for further research in this area .
Neuroprotective Agents
The compound’s ability to modulate biological activity makes it a candidate for neuroprotective agents. Research into similar quinazoline derivatives has shown potential in protecting neuronal cells from damage, which is pivotal in treating neurodegenerative diseases .
Safety and Hazards
Wirkmechanismus
Target of Action
The compound is a quinazoline derivative . Quinazoline derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Quinazoline derivatives often act by binding to their target proteins and modulating their activity . The exact mode of action would depend on the specific target and the interactions between the compound and the target’s active site.
Biochemical Pathways
Quinazoline derivatives can affect various biochemical pathways depending on their specific targets . For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are involved in many cellular processes including cell growth and division.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline derivatives can vary widely depending on their specific structures . Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetics.
Result of Action
The molecular and cellular effects of quinazoline derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and division . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
The action, efficacy, and stability of quinazoline derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s structure, its interactions with its targets, and its ADME properties.
Eigenschaften
IUPAC Name |
2,4-dichloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-22-13-9-11-12(19-16(18)20-15(11)17)10-14(13)23-8-4-7-21-5-2-3-6-21/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKBTXVRGWUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



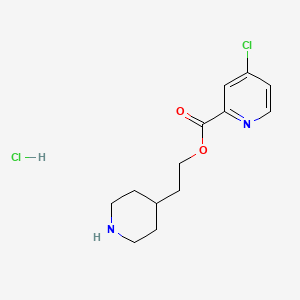
![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)


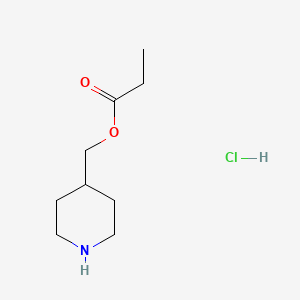
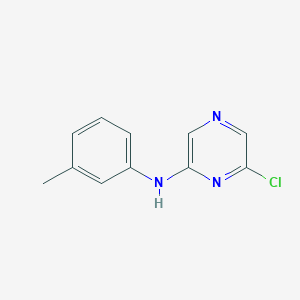

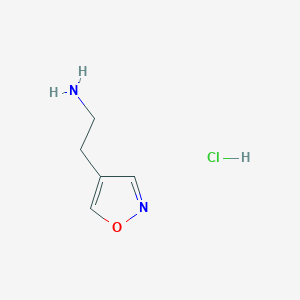
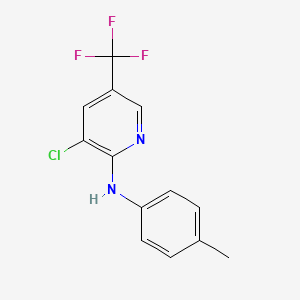
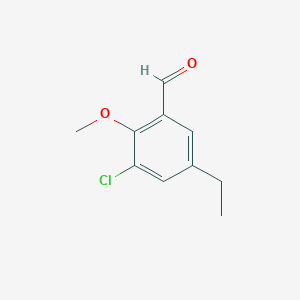
![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)
